4-Ethoxy-2-fluoropyridine
Overview
Description
4-Ethoxy-2-fluoropyridine is a chemical compound of interest due to its potential as a building block in organic synthesis. This compound is part of the pyridine family, characterized by a heterocyclic ring structure that incorporates nitrogen. Its molecular structure, featuring both ethoxy and fluorine substituents, lends it unique chemical and physical properties valuable in various chemical synthesis contexts.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves innovative approaches to introduce functional groups that afford the compounds their distinct properties. For instance, the synthesis of 4-Ethoxycarbonyl(cyano)-β-carbolines, closely related to 4-ethoxy-2-fluoropyridine derivatives, has been achieved through thermolysis of 4-aryl-3(5)-azidopyridines. This process utilizes Hantzsch nitropyridines as starting materials, demonstrating a methodological approach potentially adaptable to synthesizing 4-ethoxy-2-fluoropyridine (Proshchenkova et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-ethoxy-2-fluoropyridine, like its synthetic counterparts, is influenced by the presence of electron-withdrawing and electron-donating groups, such as the ethoxy and fluorine substituents. These groups impact the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can be influenced by substituents on the pyridine ring. For example, the reaction facilitated by tetrabutylammonium fluoride (TBAF) enables the synthesis of fluoropyridines through fluorodenitration, highlighting a reaction pathway that might be applicable to 4-ethoxy-2-fluoropyridine derivatives (Kuduk et al., 2005).
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Fluoropyridines, including 4-Ethoxy-2-fluoropyridine, are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The synthesis of these compounds has led to the development of new agricultural products with improved physical, biological, and environmental properties .
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Scientific Field: Medicinal Chemistry
- Application : Fluoropyridines are used in the development of pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Methods of Application : Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
- Results or Outcomes : Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward the development of fluorinated chemicals has been steadily increased .
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Scientific Field: Agrochemicals
- Application : Trifluoromethylpyridines (TFMP), a type of fluoropyridine, are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP and its derivatives involves various chemical reactions . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Scientific Field: Radiobiology
- Application : Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
- Methods of Application : The methods of synthesis involve various chemical reactions .
- Results or Outcomes : These F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
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Scientific Field: Material Science
- Application : Fluoropyridines are used in the development of functional materials . The unique physicochemical properties of fluorine atoms introduced into lead structures have led to many advances in this field .
- Methods of Application : The synthesis of fluoropyridines for this application involves various chemical reactions . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Results or Outcomes : The introduction of fluorine atoms into lead structures has led to the development of new functional materials with improved physical properties .
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Scientific Field: Chemical Synthesis
- Application : Fluoropyridines are used as intermediates in chemical synthesis . The unique characteristics of the pyridine moiety and the fluorine atom make fluoropyridines useful in this field .
- Methods of Application : The synthesis of fluoropyridines for this application involves various chemical reactions . Direct fluorination of pyridine can also be carried out using CsSO4F as a source of fluorine .
- Results or Outcomes : The synthesis of fluoropyridines has led to the development of a wide range of compounds .
Safety And Hazards
The safety data sheet for 4-Ethoxy-2-fluoropyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .
Future Directions
properties
IUPAC Name |
4-ethoxy-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFDUQCZKHTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614292 | |
Record name | 4-Ethoxy-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-fluoropyridine | |
CAS RN |
175965-82-9 | |
Record name | 4-Ethoxy-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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